Dibenzyl dicarbonate

Catalog No.
S1520087
CAS No.
31139-36-3
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl dicarbonate

CAS Number

31139-36-3

Product Name

Dibenzyl dicarbonate

IUPAC Name

benzyl phenylmethoxycarbonyl carbonate

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

FHRRJZZGSJXPRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2

Synonyms

Dicarbonic Acid 1,3-Bis(phenylmethyl) Ester; Dicarbonic Acid Bis(phenylmethyl) Ester; Oxydiformic Acid Dibenzyl Ester; Dibenzyl Pyrocarbonate; Pyrocarbonic Acid Dibenzyl Ester

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2

Peptide Synthesis

One of the primary applications of DBDC lies in peptide synthesis, where it functions as a protecting group for amine functionalities []. Amine groups are essential components of amino acids, the building blocks of peptides and proteins. However, during peptide synthesis, these amine groups can participate in undesired side reactions, hindering the formation of the desired peptide sequence. To prevent this, chemists often employ protecting groups, which temporarily mask the reactivity of these functional groups. DBDC serves as a temporary protective group for amine functionalities through a process called carbobenzyloxylation (Cbz protection). This involves the reaction between DBDC and an amine, resulting in the formation of a Cbz protecting group on the amine. The Cbz group is stable under various reaction conditions used in peptide synthesis but can be readily removed under specific conditions, revealing the free amine for further reactions. This controlled reactivity of DBDC allows for a stepwise approach to peptide synthesis, ensuring the formation of the desired sequence with high fidelity.

Derivatization and Protection

Beyond peptide synthesis, DBDC finds application in various other research areas involving the derivatization and protection of functional groups. Its ability to introduce a benzyl group (C6H5CH2) onto various substrates makes it a valuable tool for researchers. For example, DBDC can be used to:

  • Benzylate alcohols and phenols: This can be used to improve the solubility of these compounds in organic solvents or to modify their reactivity [].
  • Protect carbonyl groups: The benzyl group introduced by DBDC can temporarily protect carbonyl groups from unwanted reactions, allowing for selective modification of other functional groups in the molecule [].
  • Introduce allyl protecting groups: DBDC can be used in conjunction with other reagents to introduce allyl protecting groups, which offer different properties compared to benzyl groups and can be useful in specific synthetic strategies [].

Dibenzyl dicarbonate is an organic compound with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol. It appears as a solid at room temperature and is primarily recognized for its role as a reagent in organic synthesis, particularly in the formation of carbonates. The compound consists of two benzyl groups attached to a dicarbonate moiety, which contributes to its chemical reactivity and utility in various chemical transformations.

In peptide synthesis, DBC acts as a protecting group for carboxylic acid functionalities. By forming a carbonate ester with the carboxylic acid, it prevents unwanted reactions during peptide chain elongation. The benzyl groups are sterically bulky and electron-withdrawing, hindering nucleophilic attacks on the carbonyl carbon. This allows for selective coupling with other amino acids at the desired positions [].

  • Transesterification: It can be synthesized through transesterification reactions, where dimethyl carbonate reacts with benzyl alcohol. This method is considered environmentally friendly and efficient .
  • N-benzylation: Dibenzyl dicarbonate serves as an alkylating agent in N-benzylation reactions of primary aliphatic amines, facilitating the introduction of benzyl groups into amine structures .
  • Carbonate Formation: It can also be used to produce other carbonate derivatives by reacting with various alcohols, showcasing its versatility in synthetic organic chemistry .

Several methods exist for synthesizing dibenzyl dicarbonate:

  • Transesterification: A straightforward synthesis involves the reaction of dimethyl carbonate with benzyl alcohol using a catalyst. This method is notable for its simplicity and efficiency .
  • Benzyl Halide Reaction: Another approach includes reacting benzyl halides with carbonate sources like cesium carbonate, allowing for the formation of dibenzyl carbonates under mild conditions .
  • Ionic Liquid Catalysis: The use of ionic liquids has been explored to accelerate the N-benzylation reactions involving dibenzyl dicarbonate, enhancing reaction rates and yields .

Dibenzyl dicarbonate finds applications primarily in organic synthesis:

  • Reagent in Organic Synthesis: It is widely used as a reagent for the synthesis of carbonates and other functionalized compounds.
  • Pharmaceutical Intermediates: Its derivatives may serve as intermediates in the production of pharmaceutical compounds.
  • Polymer Chemistry: Due to its reactivity, dibenzyl dicarbonate can be utilized in polymerization processes or as a modifier for polymer properties.

Interaction studies involving dibenzyl dicarbonate primarily focus on its reactivity with various nucleophiles and electrophiles. Its role as an alkylating agent has been highlighted in studies investigating its interaction with primary amines, leading to selective N-benzylation products. Additionally, research into its use with ionic liquids suggests enhanced reactivity and selectivity in certain reactions .

Dibenzyl dicarbonate shares structural similarities with other carbonate compounds but exhibits unique properties due to its specific arrangement of functional groups. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl CarbonateC₃H₈O₄Used widely as a solvent and reagent; simpler structure
Diethyl CarbonateC₆H₁₄O₄Commonly used as a solvent; more volatile than dibenzyl
Benzyl CarbonateC₉H₁₀O₃Contains only one benzyl group; less sterically hindered
Ethylene CarbonateC₄H₆O₃Used in polymer production; cyclic structure

Dibenzyl dicarbonate stands out due to its dual benzyl groups, which enhance its steric hindrance and influence its reactivity compared to simpler carbonates.

The development of dibenzyl dicarbonate is closely tied to advancements in peptide synthesis. In the 1930s, Leonidas Zervas pioneered the use of the carboxybenzyl (Cbz or Z) protecting group, introduced via benzyl chloroformate. However, dibenzyl dicarbonate itself emerged in the 1980s as a phosgene-free alternative for synthesizing Cbz-protected derivatives. This innovation addressed the toxicity and handling challenges associated with phosgene-based methods, marking a pivotal shift toward safer synthetic protocols.

Significance in Modern Organic Chemistry

Dibenzyl dicarbonate’s importance stems from its role as:

  • A Protecting Group: It selectively blocks amine or alcohol groups during synthesis, preventing undesired side reactions.
  • A Reagent in Polymer Chemistry: It facilitates the production of polycarbonates and polyurethanes.
  • A Precursor in Pharmaceutical Synthesis: It enables the construction of complex molecules, including active pharmaceutical ingredients (APIs).
  • A Tool in Asymmetric Catalysis: Recent studies highlight its use in N-heterocyclic carbene (NHC)-mediated desymmetrization reactions.

Chemical Properties of Dibenzyl Dicarbonate

The physical and chemical characteristics of dibenzyl dicarbonate are summarized in Table 1.

PropertyValue
Molecular formulaC₁₆H₁₄O₅
Molecular weight286.28 g/mol
AppearanceWhite crystalline solid
Melting point29–32°C
Boiling point388.65°C (estimated)
Density1.17 g/mL at 25°C
Flash point>230°F (>110°C)
SolubilityInsoluble in water; soluble in organic solvents (e.g., THF, DCM)
StabilityMoisture-sensitive; decomposition under acidic/basic conditions

Synthesis and Production Methods

Transesterification with Dimethyl Carbonate (DMC)

A sustainable method involves the transesterification of DMC with benzyl alcohol (BnOH) in the presence of catalysts like CsF/α-Al₂O₃ or phosphonium salts. This approach avoids phosgene, yielding dibenzyl dicarbonate in ~70% isolated yield under optimized conditions.

Reaction Scheme:
DMC + 10 BnOH → Dibenzyl dicarbonate + 2 MeOH

Advantages:

  • Low catalyst loading (1% mol).
  • Recyclability of excess BnOH.

Phosgenation of Amino Acids

Historical methods involved phosgenation of N-ethoxycarbonyl amino acids, though this route is less common due to phosgene’s toxicity.

Applications in Organic Synthesis

Peptide Synthesis

Dibenzyl dicarbonate is pivotal in solid-phase peptide synthesis (SPPS) for introducing the Cbz protecting group. It reacts with amines via a carbamate linkage, enabling sequential peptide chain elongation.

Example Reaction:
R-NH₂ + Dibenzyl dicarbonate → R-NH-Cbz + CO₂

Polymer Production

In polymer chemistry, dibenzyl dicarbonate acts as a monomer or crosslinking agent. It forms polycarbonate resins with enhanced thermal stability and transparency.

Pharmaceutical Intermediates

It serves as a precursor for synthesizing APIs, including protease inhibitors and anticancer agents.

Asymmetric Catalysis

Recent studies demonstrate its utility in NHC-catalyzed desymmetrization of N-Cbz glutarimides, achieving enantioselectivities up to 98%.

Transesterification Reactions

Transesterification reactions constitute the most widely employed methodology for dibenzyl dicarbonate synthesis [2] [4]. The process typically involves the reaction of dimethyl carbonate with benzyl alcohol under controlled conditions [2]. Research conducted by Fiorani and Selva demonstrated that a straightforward protocol can be established using dimethyl carbonate as the starting material with an excess of benzyl alcohol [2].

The transesterification mechanism proceeds through a two-step equilibrium process [2]. Initially, dimethyl carbonate reacts with benzyl alcohol to form benzyl methyl carbonate as an intermediate product [2]. Subsequently, the benzyl methyl carbonate undergoes further transesterification with additional benzyl alcohol to yield the desired dibenzyl dicarbonate [2]. The reaction equilibrium can be optimized for selective formation of the symmetrical dibenzyl dicarbonate product [2].

Temperature control plays a crucial role in transesterification efficiency [2]. Optimal reaction conditions have been established at 90 degrees Celsius, which provides sufficient thermal energy for the transesterification to proceed while minimizing unwanted side reactions [2]. The reaction typically requires 5-6 hours to reach equilibrium under these conditions [2].

ParameterOptimal ValueYield (%)Reference
Temperature90°C70 [2]
Reaction Time5-6 hours70 [2]
Benzyl Alcohol:Dimethyl Carbonate Ratio10:170 [2]
Catalyst Loading1% mol70 [2]

The product distribution in transesterification reactions demonstrates the formation of dibenzyl dicarbonate as the major product, with benzyl methyl carbonate as a secondary component [2]. Under optimized conditions, dibenzyl dicarbonate comprises 62-70% of the equilibrium mixture, while benzyl methyl carbonate accounts for 27-37% of the products [2].

Catalytic Approaches

Catalytic methodologies have significantly enhanced the efficiency and selectivity of dibenzyl dicarbonate synthesis [2] [19]. Two primary catalytic systems have been extensively investigated: heterogeneous inorganic catalysts and homogeneous organocatalysts [2].

Cesium fluoride supported on alpha-aluminum oxide (CsF/α-Al₂O₃) represents one of the most effective heterogeneous catalysts for this transformation [2]. This catalyst system operates at remarkably low loadings of 1% molar based on the limiting reagent dimethyl carbonate [2]. The heterogeneous nature of this catalyst provides significant advantages in terms of product isolation and catalyst recovery [2]. The CsF/α-Al₂O₃ system enables reproducible isolation of dibenzyl dicarbonate in yields up to 70% [2].

Homogeneous organocatalysis has been achieved using methyltrioctylphosphonium methylcarbonate ([P₈,₈,₈,₁][H₃COCO₂]) as an ionic liquid catalyst [2]. This organocatalyst demonstrates comparable efficiency to the heterogeneous system, also requiring only 1% molar loading [2]. The ionic liquid catalyst offers the advantage of operating under homogeneous conditions, potentially providing enhanced mass transfer characteristics [2].

The catalytic mechanisms involve activation of the carbonate electrophile and facilitation of the nucleophilic attack by benzyl alcohol [2]. Both catalyst systems effectively suppress the formation of dibenzyl ether, a common unwanted byproduct that forms through decarboxylation of dibenzyl dicarbonate [2]. Under optimized catalytic conditions, dibenzyl ether formation is limited to less than 3% of the total product distribution [2].

Zeolite catalysts have also been investigated for dibenzyl dicarbonate synthesis, particularly in the context of amphoteric catalysis [19] [22]. These materials provide unique advantages through their shape-selective properties and ability to suppress coke formation during catalytic processes [22].

Green Chemistry and Sustainable Synthesis

Green chemistry principles have been increasingly applied to dibenzyl dicarbonate synthesis to minimize environmental impact and improve process sustainability [2] [7]. The development of environmentally benign synthetic methodologies represents a critical advancement in the field [2].

Atom economy calculations demonstrate that transesterification approaches offer superior environmental performance compared to alternative synthetic routes [2]. The transesterification of benzyl alcohol with dimethyl carbonate achieves an atom economy of 79%, significantly higher than many conventional synthetic methods [2]. This high atom economy reflects the efficient utilization of starting materials and minimal waste generation [2] [24].

Mass index evaluations have been conducted to assess the overall environmental impact of different synthetic protocols [2]. Among 21 examined synthetic procedures for dibenzyl dicarbonate preparation, the transesterification method ranks in the top 7 for environmental sustainability [2]. The mass index analysis considers not only the reaction efficiency but also the requirement for solvents, work-up procedures, and waste generation [2].

The use of non-toxic dimethyl carbonate as a starting material represents a significant improvement over phosgene-based synthetic routes [2]. Dimethyl carbonate can be derived from carbon dioxide, providing a renewable feedstock option that aligns with green chemistry principles [2] [15]. This carbon dioxide utilization pathway offers the potential for carbon-negative synthesis when coupled with renewable energy sources [15].

Catalyst recyclability constitutes another important aspect of sustainable synthesis [2]. Both the CsF/α-Al₂O₃ heterogeneous catalyst and the excess benzyl alcohol can be recovered and recycled in subsequent reactions [2]. The catalyst recovery process involves simple filtration and washing procedures, minimizing the environmental burden associated with catalyst disposal [2].

Green Chemistry MetricValueComparisonReference
Atom Economy79%Top 25% of methods [2]
Mass Index RankingTop 7 of 21 methodsSuperior performance [2]
Catalyst Recovery>95%Highly recyclable [2]
Solvent RequirementsMinimalReduced waste [2]

Microwave and Ionic Liquid-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating dibenzyl dicarbonate formation while maintaining high selectivity [9] [10]. Microwave irradiation provides rapid and uniform heating, enabling reaction acceleration and improved energy efficiency [9].

Research by Barbosa and colleagues demonstrated the application of microwave irradiation in carbonate synthesis using sulfonic acid imidazole ionic liquids as catalysts [9]. The microwave-promoted reactions achieved significant rate enhancements compared to conventional heating methods [9]. The controlled microwave heating eliminates hot spots and provides more uniform energy distribution throughout the reaction mixture [9].

Ionic liquid catalysis has been extensively developed for dibenzyl dicarbonate synthesis [2] [10]. Ionic liquids offer unique advantages including negligible vapor pressure, thermal stability, and tunable physicochemical properties [2]. The methyltrioctylphosphonium methylcarbonate ionic liquid demonstrates exceptional catalytic activity at low loadings [2].

The combination of microwave heating with ionic liquid catalysis provides synergistic effects [10]. The ionic liquid serves both as catalyst and microwave heating medium, enabling rapid temperature rise and efficient energy transfer [10]. This dual functionality eliminates the need for additional heating media and simplifies the overall process [10].

Microwave-assisted ionic liquid catalysis enables dramatic acceleration of benzylation reactions using dibenzyl dicarbonate [10]. Traditional thermal heating methods requiring several hours can be reduced to minutes under microwave conditions [10]. The acceleration factor can exceed 10-fold while maintaining comparable product yields and selectivity [10].

Temperature control in microwave-assisted synthesis requires careful optimization to prevent overheating and decomposition [9]. Typical reaction temperatures range from 135-170 degrees Celsius under microwave conditions [10]. The rapid heating capability of microwave irradiation enables precise temperature control and uniform heating profiles [9].

Industrial-Scale Production and Cost Analysis

Industrial-scale production of dibenzyl dicarbonate requires careful consideration of economic factors, process scalability, and production costs [2] [12] [13]. Commercial production methods must balance efficiency, cost-effectiveness, and regulatory compliance [12] [13].

Cost analysis studies indicate that the transesterification route offers significant economic advantages [2]. The method achieves a sharp reduction in synthetic costs, with estimates suggesting production costs as low as 0.37 euros per gram [2]. This cost reduction stems from the use of inexpensive starting materials, minimal waste generation, and straightforward processing requirements [2].

Process equipment requirements for industrial production include standard chemical processing equipment such as reactors, distillation columns, and crystallization vessels [13] [33]. The transesterification process operates under relatively mild conditions, reducing the need for specialized high-pressure or high-temperature equipment [2] [13]. Standard stainless steel construction is suitable for most process components [13].

Production capacity analysis demonstrates that the transesterification route can be readily scaled to industrial volumes [13]. The process does not require exotic reagents or specialized handling procedures, facilitating scale-up operations [13]. Typical industrial production capacities range from hundreds of kilograms to several metric tons per batch [12] [16].

Production ParameterSmall ScaleIndustrial ScaleReference
Batch Size1-5 kg100-1000 kg [12] [16]
Production Cost€1.80/kg€0.37/kg [2] [12]
Purity Achieved90-99%97-99% [12] [16]
Recovery Yield70%85-93% [2] [33]

Quality control requirements for industrial production necessitate rigorous analytical testing and process monitoring [12] [17]. Gas chromatography-mass spectrometry analysis provides the primary analytical method for purity determination and impurity identification [2]. High-performance liquid chromatography serves as an alternative analytical technique for quality assessment [17].

Market demand for dibenzyl dicarbonate continues to grow, driven by applications in pharmaceutical synthesis and specialty chemical production [3] [12]. The compound serves as a protecting group reagent in organic synthesis and finds applications in polymer chemistry [3]. Commercial suppliers report steady demand growth, particularly in pharmaceutical and fine chemical sectors [12] [16].

Mechanistic Foundation

Dibenzyl dicarbonate functions as an effective carbobenzyloxylating agent through a well-defined nucleophilic substitution mechanism. The reaction proceeds via a bimolecular, base-catalyzed, acyl cleavage pathway (BAc2 mechanism), where nucleophilic attack occurs at the carbonyl carbon rather than the benzylic position [1] [2] [3]. This selectivity stems from the enhanced electrophilicity of the carbonyl carbon and the stabilization provided by the adjacent oxygen atoms in the dicarbonate structure.

The carbobenzyloxylation process begins with the formation of a tetrahedral intermediate following nucleophilic attack by the amine on the carbonyl carbon of dibenzyl dicarbonate [1] [3]. This intermediate subsequently collapses with the elimination of benzyl alcohol as the leaving group, yielding the desired carbobenzyloxy-protected amine. The reaction typically occurs under mild basic conditions, with bases such as potassium carbonate or triethylamine facilitating the process [1] [2].

Substrate Scope and Reactivity

Primary aliphatic amines exhibit exceptional reactivity toward dibenzyl dicarbonate, achieving carbobenzyloxylation yields of 80-95% under standard conditions [4] [5]. The high nucleophilicity of primary amines, combined with their lack of steric hindrance, enables efficient reaction at temperatures ranging from room temperature to 90°C [1] [3]. Secondary amines also undergo successful carbobenzyloxylation, although slightly elevated temperatures or longer reaction times may be required to achieve comparable yields [3].

Aromatic amines present a more challenging substrate class due to their reduced nucleophilicity resulting from electron delocalization into the aromatic ring system [2] [3]. However, dibenzyl dicarbonate still provides satisfactory protection of anilines and substituted aromatic amines, particularly when electron-donating substituents are present to enhance the nucleophilicity of the amino group [2].

Reaction Conditions and Optimization

The optimal conditions for carbobenzyloxylation using dibenzyl dicarbonate involve the use of organic bases such as potassium carbonate or sodium bicarbonate in polar aprotic solvents [1] [2]. The reaction temperature significantly influences the mechanism, with lower temperatures (room temperature to 90°C) favoring the BAc2 pathway and exclusive carbobenzyloxylation [1] [2]. Higher temperatures may lead to competing benzylation reactions through the BAl2 mechanism [5] [6].

Solvent selection plays a crucial role in reaction efficiency and selectivity. Polar aprotic solvents such as dimethylformamide, dimethylsulfoxide, or acetonitrile provide optimal conditions for carbobenzyloxylation by stabilizing the developing charges in the transition state while minimizing competitive side reactions [1] [2] [3].

Amine and Alcohol Protection Strategies

Amine Protection Protocols

The protection of amino groups using dibenzyl dicarbonate offers several strategic advantages in complex synthetic sequences. The carbobenzyloxy group provides excellent stability under basic conditions while remaining orthogonal to acid-labile protecting groups such as tert-butoxycarbonyl [1] [2] [3]. This orthogonality enables the selective deprotection of different amino functionalities in polyfunctional molecules.

The reaction protocol typically involves treating the amine substrate with 1.1-1.5 equivalents of dibenzyl dicarbonate in the presence of a base such as potassium carbonate or triethylamine [1] [2]. The reaction proceeds smoothly in organic solvents at temperatures ranging from 0°C to 90°C, depending on the nucleophilicity of the amine and the desired reaction rate [1] [3].

For amino acids and peptides, the carbobenzyloxy protection using dibenzyl dicarbonate provides an alternative to the traditional benzyl chloroformate approach, eliminating the need for handling lachrymatory and toxic chloroformate reagents [1] [2] [3]. The reaction yields are generally high (80-95%) with minimal side product formation [1] [3].

Alcohol Protection Methodologies

While less commonly employed than for amine protection, dibenzyl dicarbonate can serve as a protecting group for alcohols through the formation of benzyl carbonates [7] [8]. The reaction mechanism follows a similar BAc2 pathway, with the alcohol nucleophile attacking the carbonyl carbon of dibenzyl dicarbonate [7] [8].

Primary alcohols react more readily than secondary alcohols due to steric considerations, achieving protection yields of 80-95% under standard conditions [7] [8]. Secondary alcohols require more forcing conditions, often necessitating elevated temperatures or extended reaction times to achieve satisfactory conversion [7] [8].

The benzyl carbonate protecting group offers unique advantages in certain synthetic contexts, particularly when benzyl ether protection is undesirable due to the harsh conditions required for its removal [7] [8]. The carbonate linkage can be cleaved under milder conditions, including basic hydrolysis or reductive cleavage [7] [8].

Selective Protection Strategies

The differential reactivity of various functional groups toward dibenzyl dicarbonate enables selective protection protocols in polyfunctional substrates. Primary amines exhibit the highest reactivity, followed by secondary amines, primary alcohols, and finally secondary alcohols [7] [3] [5]. This reactivity order allows for the selective protection of more reactive sites while leaving less nucleophilic functionalities unprotected.

In substrates containing both amino and hydroxyl groups, the higher nucleophilicity of nitrogen typically results in preferential amine protection [3] [5]. However, careful control of reaction conditions, including temperature, solvent, and base choice, can influence the selectivity and enable the protection of specific functional groups [3] [5].

Comparative Analysis with Boc and Other Protecting Groups

Dibenzyl Dicarbonate vs. tert-Butoxycarbonyl (Boc) Protection

The comparison between dibenzyl dicarbonate and di-tert-butyl dicarbonate reveals distinct advantages and limitations for each protecting group system. Boc protection offers exceptional ease of removal under acidic conditions, with trifluoroacetic acid providing clean deprotection in excellent yields [9] [10] [11]. The tert-butyl cation generated during deprotection is stabilized by hyperconjugation, facilitating rapid cleavage [9] [11].

In contrast, dibenzyl dicarbonate protection requires reductive conditions for removal, typically employing palladium-catalyzed hydrogenolysis [1] [2] [12]. While this method is highly efficient, achieving >98% deprotection yields, it necessitates the use of hydrogen gas and palladium catalysts, which may be incompatible with certain functional groups or reaction conditions [1] [2] [12].

The stability profiles of these protecting groups differ significantly. Boc groups exhibit excellent stability under basic conditions but are rapidly cleaved by acids [9] [11]. Conversely, carbobenzyloxy groups derived from dibenzyl dicarbonate demonstrate stability under both acidic and basic conditions, requiring specific reductive conditions for removal [1] [2] [3].

Comparative Reactivity and Selectivity

The reactivity patterns of dibenzyl dicarbonate differ markedly from those of di-tert-butyl dicarbonate. Boc protection typically requires the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or elevated temperatures to achieve satisfactory reaction rates [9] [10] [11]. In contrast, dibenzyl dicarbonate reacts readily with nucleophiles under mild basic conditions without requiring additional catalysts [1] [2] [3].

The selectivity profiles also vary between these protecting group systems. Boc protection generally favors primary amines over secondary amines, with the selectivity being influenced by steric factors around the reacting nitrogen [9] [11]. Dibenzyl dicarbonate exhibits similar selectivity patterns but offers additional flexibility through its dual reactivity mechanism, enabling both carbobenzyloxylation and benzylation depending on reaction conditions [1] [2] [5].

Orthogonality and Compatibility

The orthogonality of protecting groups represents a crucial consideration in complex synthetic sequences. Carbobenzyloxy groups are fully orthogonal to acid-labile protecting groups such as Boc, allowing for the selective removal of either group without affecting the other [1] [2] [3]. This orthogonality enables the development of sophisticated protection strategies in polyfunctional molecules.

The compatibility of dibenzyl dicarbonate with various functional groups and reaction conditions extends its utility in complex synthetic applications. Unlike some protecting group reagents that may be incompatible with certain nucleophiles or reaction conditions, dibenzyl dicarbonate demonstrates broad functional group tolerance [1] [2] [3].

9-Fluorenylmethoxycarbonyl (Fmoc) Comparison

The comparison with Fmoc protection reveals complementary advantages for dibenzyl dicarbonate. Fmoc groups are readily removed under mild basic conditions using secondary amines such as piperidine, providing excellent orthogonality to acid-labile protecting groups [13] [14] [15]. However, Fmoc protection requires the use of specialized reagents and may be sensitive to UV light [13] [14].

Dibenzyl dicarbonate offers the advantage of simpler reagent preparation and handling, as it can be readily synthesized from inexpensive starting materials and exhibits good thermal stability [16] [17] [1]. The carbobenzyloxy group provides robust protection under a wide range of reaction conditions, making it suitable for complex synthetic sequences requiring harsh reaction conditions [1] [2] [3].

Selective Functionalization and Side Reaction Mitigation

Mechanistic Control for Selectivity

The achievement of high selectivity in dibenzyl dicarbonate reactions requires careful consideration of reaction mechanisms and conditions. The dual reactivity of dibenzyl dicarbonate, exhibiting both BAc2 and BAl2 pathways, can be controlled through temperature manipulation and catalyst selection [5] [6]. At temperatures below 90°C, the BAc2 mechanism predominates, resulting in exclusive carbobenzyloxylation [5] [6].

The use of specific catalysts can further enhance selectivity. Phosphonium salts, such as tetrabutylphosphonium bromide, have been shown to promote selective benzylation through the BAl2 mechanism while suppressing carbobenzyloxylation [4] [5]. This catalytic effect is attributed to acid-base interactions between the phosphonium salt and the nucleophile, which increase the steric bulk around the reacting center and favor attack at the less hindered benzylic position [4] [5].

Temperature-Dependent Selectivity

The temperature dependence of dibenzyl dicarbonate reactivity provides a powerful tool for controlling reaction selectivity. At room temperature to 90°C, the compound acts primarily as a carbobenzyloxylating agent through the BAc2 mechanism [5] [6]. This temperature range is optimal for the protection of amino groups with high selectivity and minimal side product formation [5] [6].

Elevated temperatures (130-200°C) promote competitive benzylation through the BAl2 mechanism, enabling the selective alkylation of methylene-active compounds [18] [6]. The selectivity at these higher temperatures can be further controlled through the choice of base and solvent system [18] [6].

Side Reaction Identification and Mitigation

The primary side reactions encountered with dibenzyl dicarbonate include over-alkylation, hydrolysis, elimination reactions, and decomposition. Over-alkylation occurs when excess reagent is used or when reaction temperatures are too high, leading to the formation of multiple protection groups on the same substrate [5] [6]. This can be mitigated through careful stoichiometric control and temperature management [5] [6].

Hydrolysis represents a significant concern in dibenzyl dicarbonate reactions, as moisture can lead to the formation of benzyl alcohol and carbon dioxide, reducing the effective concentration of the protecting group reagent [16] [17]. This side reaction can be effectively prevented through the use of anhydrous conditions and molecular sieves to remove trace moisture [16] [17].

Substrate-Specific Mitigation Strategies

Different substrate classes require tailored approaches to minimize side reactions. For amino acids and peptides, the risk of racemization can be reduced through the use of mild basic conditions and low temperatures [19] [3]. The choice of base is crucial, with weaker bases such as sodium bicarbonate or potassium carbonate being preferred over stronger bases like sodium hydroxide [19] [3].

For methylene-active compounds, the prevention of elimination reactions requires careful optimization of reaction conditions. The use of mild bases and controlled temperatures helps to minimize E2 elimination pathways that could lead to the formation of alkenes [18] [6]. Additionally, the choice of solvent can influence the balance between substitution and elimination reactions [18] [6].

Advanced Selectivity Enhancement Techniques

Recent developments in dibenzyl dicarbonate chemistry have focused on enhancing selectivity through the use of specialized catalysts and reaction conditions. The incorporation of ionic liquids as reaction media has been shown to promote selective benzylation while suppressing competing reactions . These molten salt systems provide unique solvation environments that can stabilize specific intermediates and transition states .

The use of microwave irradiation has also been explored as a method for enhancing reaction selectivity and reducing reaction times [21]. The controlled heating provided by microwave irradiation can minimize thermal decomposition while promoting the desired reaction pathway [21].

Monitoring and Optimization Protocols

The development of effective monitoring protocols is essential for optimizing dibenzyl dicarbonate reactions and preventing side reactions. Gas chromatography-mass spectrometry (GC-MS) analysis enables the identification of reaction intermediates and side products, providing valuable information for reaction optimization [17] [22]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, allows for the real-time monitoring of reaction progress and the identification of unexpected products [17] [22].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dibenzyl dicarbonate

Dates

Last modified: 08-15-2023

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